molecular formula C19H21F3N4O2 B2369265 1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE CAS No. 1775492-26-6

1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE

Cat. No.: B2369265
CAS No.: 1775492-26-6
M. Wt: 394.398
InChI Key: BBQDRDOKHBRRJC-UHFFFAOYSA-N
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Description

1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine moiety and the phenoxypropanoyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13(28-15-6-4-3-5-7-15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-14(2)24-17/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDRDOKHBRRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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